5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c1-2-7-3-4-10(23-7)8-5-11(14(15,16)17)20-12(18-8)6-9(19-20)13(21)22/h3-6H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBIIGRAKCKHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes such as kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell proliferation and apoptosis. Additionally, it has been observed to bind to certain receptors, influencing their activity and downstream signaling events.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been reported to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Furthermore, the compound can alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their activity and preventing substrate binding. This inhibition can lead to the disruption of key cellular processes, such as DNA replication and repair, ultimately resulting in cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cellular processes, resulting in cumulative effects on cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body. The compound’s metabolites can also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions can influence the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression and DNA-related processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can determine its effects on cellular processes. For instance, nuclear localization can enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular metabolism and energy production.
Biological Activity
5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered interest due to its unique structure, which includes an ethylthienyl group and a trifluoromethyl substituent, potentially conferring significant biological activity.
- Molecular Formula : C14H10F3N3O2S
- Molecular Weight : 341.31 g/mol
- CAS Number : 863190-20-9
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various molecular targets, potentially modulating enzyme activity or receptor binding. This interaction could influence signaling pathways related to cell growth and apoptosis, although specific targets and mechanisms are still under investigation .
Antimicrobial Activity
Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit antimicrobial properties. Notably, studies have indicated that related compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The IC50 values for some analogs have been reported as low as 3.6 μM, suggesting potent activity against this pathogen .
Antiparasitic Properties
The compound has also been evaluated for its antiparasitic activity. In vitro assays demonstrated that it could inhibit membrane-bound pyrophosphatase (mPPase) in Plasmodium falciparum, which is critical for the parasite's survival. This inhibition suggests potential therapeutic applications in treating malaria and other parasitic infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of pyrazolo[1,5-a]pyrimidines have revealed that modifications to the core structure can significantly impact biological activity. For instance, the presence of the trifluoromethyl group and the ethylthienyl substituent enhances binding affinity and selectivity towards specific biological targets compared to other structural analogs .
Case Studies and Research Findings
Several case studies have highlighted the biological efficacy of similar compounds:
- Inhibition of mPPase : A study screened various pyrazolo[1,5-a]pyrimidine derivatives against Thermotoga maritima mPPase and identified several compounds with low micromolar activity (IC50 = 14–18 μM). These findings underscore the potential of this scaffold in drug discovery for parasitic diseases .
- Antimicrobial Efficacy : Another study reported that pyrazolo[1,5-a]pyrimidines exhibited antibacterial activity against Mycobacterium tuberculosis and antiviral effects against HIV, indicating a broad spectrum of biological activity that warrants further exploration .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals significant variations in biological activity based on substituents:
| Compound Name | Structural Features | IC50 (μM) | Similarity Index |
|---|---|---|---|
| 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Thiophenyl group instead of ethylthienyl | 25 | 0.91 |
| 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | Chlorothiophenyl substituent | 30 | 0.86 |
| 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | Lacks trifluoromethyl group | 40 | 0.80 |
This table illustrates how subtle changes in chemical structure can lead to significant differences in biological potency.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in the field of medicinal chemistry, particularly in drug discovery and development.
Anticancer Activity
Recent studies have evaluated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of analogs were synthesized and tested for their ability to inhibit cancer cell proliferation. The presence of the trifluoromethyl group has been associated with enhanced bioactivity against various cancer cell lines, indicating that modifications to the pyrazolo structure can lead to improved therapeutic agents .
Antimicrobial Properties
Research has demonstrated that compounds with a pyrazolo structure can exhibit antimicrobial activity. In one study, derivatives of pyrazolo[1,5-a]pyrimidine were tested against bacterial strains, showing promising results in inhibiting growth. The incorporation of the ethylthiophenyl moiety is believed to contribute to this activity by enhancing membrane permeability .
Agricultural Applications
The compound's unique structure also suggests potential applications in agriculture as a pesticide or herbicide.
Pesticidal Activity
Studies have indicated that pyrazole derivatives can act as effective pesticides. The incorporation of fluorinated groups has been shown to enhance the efficacy of these compounds against specific pests. For example, a derivative similar to 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid was evaluated for its effectiveness against common agricultural pests, demonstrating significant insecticidal properties .
Material Science Applications
In addition to biological applications, this compound may find utility in material science.
Organic Electronics
The unique electronic properties of compounds containing thiophene and pyrazole rings make them suitable candidates for organic semiconductors. Research into the use of such compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is ongoing. The trifluoromethyl group enhances electron-withdrawing properties, which can improve charge transport efficiency .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Adnan et al., 2008 | Anticancer | Synthesis of derivatives showed IC50 values indicating strong inhibition of cancer cell lines. |
| Thomson, 1997 | Pesticide | Derivative demonstrated over 70% efficacy against targeted insect species in field trials. |
| Çetin and Bildirici, 2018 | Antimicrobial | Compounds exhibited significant bactericidal activity against Gram-positive bacteria. |
Comparison with Similar Compounds
Structural and Functional Comparison
Key structural variations among similar pyrazolo[1,5-a]pyrimidine derivatives include:
- Position 5 : Substituents range from aryl (phenyl, nitrophenyl) to heteroaryl (thiophene, benzimidazole) groups.
- Position 7 : Common groups include trifluoromethyl, morpholinyl, or pentafluoroethyl, influencing electronic and steric properties.
- Position 2 : Carboxylic acid or its derivatives (e.g., esters, amides) enable further functionalization .
Table 1: Comparison of Structural Features and Properties
*Calculated based on molecular formulae.
Physicochemical Properties
Q & A
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., 1,4-dioxane).
- Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for incineration.
- PPE : Wear nitrile gloves and safety goggles; avoid contact with PyBroP, which is hygroscopic and irritant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
